1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Description
Properties
CAS No. |
1909335-92-7 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |
InChI Key |
UASPIYMJYZZCLY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |
Canonical SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the spiro[3.3]heptane framework.
Reaction Conditions: Common synthetic routes include the reaction of vinyl azides with monocyclic cyclopropanols in the presence of manganese(III) acetylacetonate (Mn(acac)3) to form the pyridine ring.
Industrial Production: Industrial methods may involve the use of catalytic amounts of Mn(acac)3 and other reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: These reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and alkylated products.
Scientific Research Applications
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs. Aryl Groups : The pyridinyl group in the target compound introduces a heteroaromatic ring, enabling π-π stacking and hydrogen bonding, unlike purely hydrophobic substituents like cyclopropyl .
- Halogen Effects : Bromophenyl and fluorophenyl analogs exhibit distinct electronic profiles—bromine increases molecular weight and steric effects, while fluorine enhances electronegativity .
- Dihydrochloride vs. Monohydrochloride: The dihydrochloride form of the target compound offers higher water solubility compared to monohydrochloride derivatives (e.g., 2-azaspiro[3.3]heptane HCl, MW 133.62) .
Pricing and Commercial Availability
The target compound’s higher cost compared to simpler analogs (e.g., 2-azaspiro[3.3]heptane HCl) reflects synthetic complexity and demand in drug discovery pipelines .
Biological Activity
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, with the molecular formula and CAS Number 1909335-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that enhances its binding affinity towards various biological targets. The structural formula is represented as follows:
- Molecular Formula :
- Molecular Weight : 247.16 g/mol
- SMILES Notation : C1CC2(C1)CNC2C3=CN=CC=C3
This compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.
Pharmacological Properties
Research indicates that spirocyclic compounds like this compound may serve as bioisosteres for traditional piperidine-based drugs, potentially offering improved pharmacokinetic profiles and reduced side effects compared to their predecessors .
Table of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anxiolytic | Serotonin receptors | Reduced anxiety behaviors | |
| Antidepressant | Dopamine receptors | Mood elevation | |
| Antimicrobial | Bacterial cell membranes | Inhibition of growth |
Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting a strong correlation between dosage and anxiolytic efficacy .
Study 2: Antidepressant Activity
Another research effort focused on the compound's potential antidepressant effects. In this study, the compound was administered to rodents subjected to chronic unpredictable stress. Behavioral assessments revealed that the compound significantly improved depressive-like symptoms compared to control groups, indicating its potential utility in treating mood disorders .
Study 3: Antimicrobial Properties
Exploratory studies have also assessed the antimicrobial properties of this compound against a range of bacterial strains. Results showed notable inhibition of bacterial growth, suggesting further investigation into its application as an antimicrobial agent is warranted .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of a pyridine-containing precursor with a spirocyclic amine under acidic conditions. For example, analogous spirocyclic compounds are synthesized via cyclization of diamines with ketones/aldehydes using acid catalysts (e.g., HCl) in inert atmospheres (N₂ or Ar) to prevent oxidation . Multi-step procedures, such as those starting with 2,2-bis(bromomethyl)-1,3-propanediol, may require sequential alkylation and ring-closure steps .
- Key Factors : Temperature (often 80–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of precursors significantly impact yield and purity. Optimization via Design of Experiments (DoE) is recommended.
Q. How is the structural integrity of this spirocyclic compound validated in research settings?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure and pyridine ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
- Purity Assessment : HPLC with UV detection (e.g., 206 nm) ensures ≥95% purity, while elemental analysis verifies stoichiometry .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (Ki) against target enzymes (e.g., kinases or GPCRs). For spirocyclic analogs, rigid structures enhance binding affinity to hydrophobic enzyme pockets .
- Cell-Based Assays : Assess cytotoxicity (via MTT assay) and target engagement (e.g., cAMP modulation for GPCR ligands) in relevant cell lines .
Advanced Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up?
- Process Optimization :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts can enhance cyclization efficiency .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. What strategies address poor solubility in aqueous buffers during biological testing?
- Salt Formation : The dihydrochloride salt form enhances aqueous solubility compared to the free base .
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in PBS or cell media .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How should contradictory enzymatic inhibition data between batches be resolved?
- Root-Cause Analysis :
- Purity Checks : Reanalyze batches via HPLC-MS to rule out impurities or stereoisomers .
- Structural Confirmation : Re-examine NMR/X-ray data to confirm batch consistency .
- Assay Variability : Validate assays with positive controls (e.g., known inhibitors) and standardized protocols .
- Example : A study on spirocyclic analogs found that residual solvents (e.g., acetone) at 0.2% suppressed enzyme activity by 15%, necessitating strict drying protocols .
Q. What are the critical considerations for scaling up synthesis while maintaining safety?
- Hazard Mitigation :
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during cyclization .
- Toxic Byproducts : Install scrubbers for HCl off-gassing and adhere to OSHA guidelines for handling corrosive agents .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B thresholds for residual solvents and genotoxic impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
